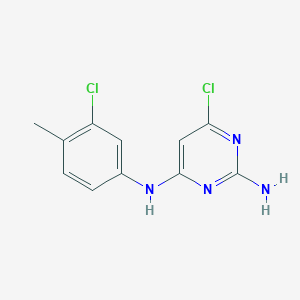

N-(2-amino-6-chloro-4-pyrimidinyl)-N-(3-chloro-4-methylphenyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-amino-6-chloro-4-pyrimidinyl)-N-(3-chloro-4-methylphenyl)amine, or NACM, is a synthetic, nitrogen-based compound with a wide range of applications in scientific research. It is a highly versatile compound, with the ability to act as an antioxidant, a radical scavenger, an anti-inflammatory, and a neuroprotective agent. NACM has been studied extensively in the laboratory, with a variety of research applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Research: Minoxidil Impurity Analysis

This compound is identified as an impurity in the synthesis of Minoxidil , a medication used to treat hair loss . It’s crucial to analyze such impurities to ensure the safety and efficacy of pharmaceutical products. The compound’s structure is closely monitored and regulated within the pharmaceutical industry.

Material Science: Monomer for Polymer Synthesis

In material science, this compound can serve as a monomer in the creation of specialized polymers . Its chlorinated pyrimidine ring could be a key component in developing new materials with potential applications in electronics or as high-performance plastics.

Chemical Synthesis: Intermediate for Complex Molecules

The compound acts as an intermediate in the synthesis of more complex molecules . Its reactive sites make it a valuable starting point for constructing compounds with specific desired properties for use in various chemical industries.

Analytical Chemistry: Reference Standard

As a reference standard, this compound helps in the calibration of analytical instruments . Accurate measurement of impurities like this ensures the integrity of chemical analyses, particularly in quality control processes.

Computational Chemistry: Quantum Chemical Computations

The compound’s structure is suitable for quantum chemical computational studies to predict properties like reactivity and stability . Such studies can lead to a deeper understanding of its behavior in different chemical environments.

Biochemistry: Enzyme Inhibition Studies

Due to its structural features, the compound may be explored for its potential to inhibit specific enzymes . This could have implications in the design of drugs targeting diseases where enzyme regulation plays a crucial role.

Agrochemical Research: Synthesis of Pesticides

The chlorinated pyrimidine structure of the compound suggests possible applications in the synthesis of pesticides . Research in this area could lead to the development of new agrochemicals to protect crops from pests.

Organic Electronics: Semiconducting Properties

Compounds with a pyrimidine core, such as this one, are often investigated for their semiconducting properties . They could be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been shown to targetcell cycle-dependent kinases (CDKs) , which are promising therapeutic targets for cancer treatment .

Mode of Action

It is suggested that similar compounds bind directly to cdk6/9, inhibiting their downstream signaling pathways and suppressing cell proliferation by blocking cell cycle progression and inducing apoptosis .

Biochemical Pathways

The compound is likely to affect the cell cycle progression and apoptosis pathways . By inhibiting CDK6/9, it may block the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest. Additionally, the induction of apoptosis could involve the intrinsic (mitochondrial) pathway .

Pharmacokinetics

The molecular weight of269.13 suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis, which could potentially lead to the death of cancer cells

Propiedades

IUPAC Name |

6-chloro-4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c1-6-2-3-7(4-8(6)12)15-10-5-9(13)16-11(14)17-10/h2-5H,1H3,(H3,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFUEQLNPKFVMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984982 |

Source

|

| Record name | 6-Chloro-N~4~-(3-chloro-4-methylphenyl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6635-60-5 |

Source

|

| Record name | NSC52284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N~4~-(3-chloro-4-methylphenyl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1347208.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347209.png)

![2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1347210.png)

![5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1347214.png)

![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)

![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)